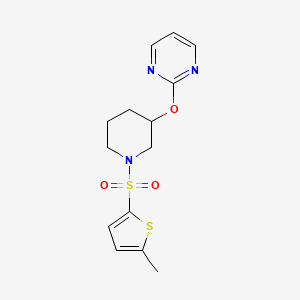

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-11-5-6-13(21-11)22(18,19)17-9-2-4-12(10-17)20-14-15-7-3-8-16-14/h3,5-8,12H,2,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXQOHFGTNMPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling of the piperidine and pyrimidine fragments.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups in the pyrimidine ring can be reduced to amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can result in the formation of various piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of pyrimidines have shown enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans .

Anticancer Potential

Pyrimidine derivatives have been extensively researched for their anticancer properties. The ability of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine to inhibit specific kinases involved in cancer cell proliferation positions it as a candidate for further investigation in cancer therapies . Notably, pyrimidine-based drugs have been linked to promising results in treating various cancers, including breast and lung cancer .

Neurological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems or exhibit neuroprotective properties are being explored for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized pyrimidine derivatives, revealing that certain modifications significantly enhanced their efficacy against resistant bacterial strains .

- Anticancer Studies : Clinical trials involving pyrimidine derivatives demonstrated their ability to selectively target cancer cells while minimizing effects on healthy tissues. The results indicated improved survival rates in patients with specific types of tumors .

- Neuroprotective Effects : Research has indicated that certain pyrimidine compounds can reduce oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-linked piperidine-pyrimidine hybrids. Below is a comparative analysis with structurally analogous molecules, focusing on substituent effects , biological activity , and physicochemical properties .

Table 1: Structural and Functional Comparison

Key Observations :

Core Heterocycle Differences :

- The target compound uses a pyrimidine core (6-membered ring with two nitrogens), whereas analogs in the evidence (e.g., ) feature pyridine (6-membered ring with one nitrogen). Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity, influencing target selectivity and solubility.

Sulfonamide vs. Halogen/Silyl Substituents :

- The 5-methylthiophene-sulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability compared to halogenated or silyl-protected analogs . However, bulky tert-butyldimethylsilyl (TBS) groups in the analogs may improve lipophilicity for blood-brain barrier penetration.

Biological Relevance: While the evidence lacks direct bioactivity data for the target compound, sulfonamide-linked piperidines are known kinase inhibitors (e.g., B-Raf or PI3K inhibitors). In contrast, iodinated pyridines (e.g., ) are often used as radiotracers or intermediates for Suzuki-Miyaura cross-coupling.

Biological Activity

The compound 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic molecule that incorporates various functional groups, including a pyrimidine ring, a piperidine moiety, and thiophene derivatives. This unique structural arrangement suggests significant potential for diverse biological activities, making it a candidate of interest in pharmacological research.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₃S₂ |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034396-42-2 |

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole and piperidine moieties exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Sulfonamides, such as the sulfonyl group in this compound, are known for their antibacterial properties. The presence of the piperidine ring may enhance this activity by acting on bacterial enzymes .

- Anticancer Properties : Pyrimidine derivatives have been studied for their anticancer effects, showing potential in inhibiting cancer cell proliferation . The specific interactions of this compound with cellular targets remain to be fully elucidated.

The biological activity of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes critical for bacterial growth, potentially making this compound effective against various pathogens .

- Cellular Interaction : The compound's structural components may interact with cellular receptors or enzymes involved in cancer pathways, leading to reduced tumor growth .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of similar compounds:

- Antibacterial Studies : Research has shown that derivatives with sulfonamide groups exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Anticancer Assays : In vitro assays have demonstrated that related pyrimidine compounds can significantly inhibit cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential applications in oncology .

- Pharmacological Evaluations : Compounds structurally similar to 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine have been evaluated for their effects on human dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine synthesis and has implications in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-Oxadiazole | Chlorophenyl substituent | Antimicrobial |

| 5-(Phenyl)-1,3,4-Oxadiazole | Simple phenyl substitution | Antitumor |

| 5-(Methylthio)-1,3,4-Oxadiazole | Methylthio group present | Antibacterial |

These compounds highlight the versatility of oxadiazole derivatives in medicinal chemistry and suggest that modifications to the thiophene and sulfonamide functionalities can enhance pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.